Home > Products > Screening Compounds P143032 > N,N-diethylquinoline-8-sulfonamide
N,N-diethylquinoline-8-sulfonamide -

N,N-diethylquinoline-8-sulfonamide

Catalog Number: EVT-1262728
CAS Number:
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N-diethylquinoline-8-sulfonamide is a sulfonamide derivative characterized by a quinoline core substituted with a sulfonamide group and diethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases and its implications in cancer therapy. The structure consists of a quinoline ring, which is known for its pharmacological properties, linked to a sulfonamide moiety that enhances solubility and bioavailability.

Source

N,N-diethylquinoline-8-sulfonamide can be synthesized through various chemical methods, often involving the reaction of quinoline derivatives with sulfonyl chlorides or other sulfonating agents. The synthesis of related compounds has been reported in several studies, highlighting its relevance in drug development and biological evaluation .

Classification

This compound belongs to the class of sulfonamides, which are characterized by the presence of the sulfonyl functional group (–SO₂–) attached to an amine. It is also classified under quinoline derivatives, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. These classifications are significant due to their implications in biological activity and medicinal applications.

Synthesis Analysis

The synthesis of N,N-diethylquinoline-8-sulfonamide typically involves several steps:

  1. Starting Materials: The synthesis often begins with 8-quinolinesulfonyl chloride as the key precursor.
  2. Reaction Conditions: The compound is synthesized by reacting the sulfonyl chloride with diethylamine in an appropriate solvent, such as dichloromethane or dimethylformamide.
  3. Purification: The product can be purified using column chromatography, often employing solvents like ethyl acetate for elution.

Technical Details

The reaction mechanism generally involves nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of N,N-diethylquinoline-8-sulfonamide . Characterization of the compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure Analysis

N,N-diethylquinoline-8-sulfonamide has a distinct molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₈N₂O₂S
  • Molecular Weight: Approximately 282.37 g/mol
  • Structural Features: The compound features a quinoline ring system with two ethyl groups attached to the nitrogen atom of the sulfonamide group.

Data

Chemical Reactions Analysis

N,N-diethylquinoline-8-sulfonamide can participate in various chemical reactions:

  1. Acid-Base Reactions: As a sulfonamide, it can act as a weak acid due to the presence of the sulfonamide nitrogen.
  2. Substitution Reactions: The compound can undergo electrophilic substitution reactions on the quinoline ring, allowing for further functionalization.
  3. Complex Formation: It may form complexes with metal ions, which can enhance its biological activity.

Technical Details

The reactivity profile is influenced by both the quinoline moiety and the sulfonamide group, making it versatile in synthetic applications and biological interactions .

Mechanism of Action

The mechanism of action for N,N-diethylquinoline-8-sulfonamide primarily involves its role as an inhibitor of specific protein kinases, such as pyruvate kinase M2 (PKM2).

  1. Binding Affinity: The compound binds to the active site of PKM2, inhibiting its activity and thereby affecting metabolic pathways related to cancer cell proliferation.
  2. Biological Effects: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA fragmentation and cell cycle arrest .

Data

Quantitative analyses have shown that alterations in PKM2 activity correlate with reduced viability in cancer cells, emphasizing the therapeutic potential of this compound .

Physical and Chemical Properties Analysis

N,N-diethylquinoline-8-sulfonamide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point is generally reported between 90°C to 100°C.

Relevant Data or Analyses

Physical characterization techniques such as NMR spectroscopy provide insights into molecular dynamics and interactions within solution environments .

Applications

N,N-diethylquinoline-8-sulfonamide has several scientific uses:

  1. Medicinal Chemistry: It serves as a lead compound for developing new anticancer drugs targeting PKM2.
  2. Biochemical Research: Used in studies investigating metabolic pathways and enzyme regulation in cancer biology.
  3. Drug Design: Its structure provides a scaffold for synthesizing new derivatives with enhanced potency and selectivity against various targets.
Introduction to Sulfonamide-Based Heterocyclic Compounds

Structural and Functional Significance of Quinoline-Sulfonamide Hybrids

The therapeutic efficacy of quinoline-sulfonamides stems from their unique three-dimensional pharmacophoric features:

  • Bidirectional Binding Capacity: The electron-deficient quinoline ring engages in π-π stacking with aromatic residues (e.g., Tyr398 in MAO-B), while the sulfonamide group forms hydrogen bonds with catalytic amino acids (e.g., Asn181 in AChE). This dual interaction enables potent inhibition of neuronal enzymes implicated in Alzheimer's pathology, with IC₅₀ values reaching 0.47 μM for MAO-B inhibition [2].
  • Stereoelectronic Tunability: N-Alkylation of the sulfonamide nitrogen eliminates H-bond donor capacity but increases logP (by 1.5–2 units), enhancing membrane permeability. Comparative studies show a 5-fold potency increase in blood-brain barrier penetration for N,N-diethyl derivatives versus unsubstituted sulfonamides [6] [10].
  • Multi-Target Engagement: Hybrids like compound a12 (Table 1) simultaneously inhibit MAO-B (IC₅₀ = 0.47 μM) and butyrylcholinesterase (IC₅₀ = 1.16 μM), demonstrating the pharmacophore’s adaptability to structurally divergent enzyme pockets [2].

Table 1: Structural Features of Representative Quinoline-Sulfonamide Bioactive Compounds

CompoundQuinoline SubstitutionSulfonamide ModificationKey Biological Activity
a12 [2]UnsubstitutedN-linked 2,5-dimethylphenylMAO-B IC₅₀: 0.47 μM
5o [9]8-SO₂NN-(S-prolyl)-2,5-dimethylanilidehRSV EC₅₀: 2.3 μM
PKM2 modulator [5]8-SO₂NH-1,2,3-triazole-aryl conjugateTumor glycolysis inhibition
Patent compound [6]8-SO₂NH-N-quinolinyl derivativeLYRIC protein-protein interaction inhibition

Historical Development of N,N-Dialkylated Sulfonamide Derivatives

The evolution of sulfonamide therapeutics has progressed through three generations:

  • First-Generation (1930s–1950s): Prototypical antibacterial sulfanilamides featuring unsubstituted –SO₂NH₂ groups. Limited by acidity (pKa ~10) and low CNS penetration.
  • Second-Generation (1960s–1990s): N¹-Heterocyclic derivatives (e.g., sulfamethoxazole) with improved pharmacokinetics but retained N–H acidity. Introduction of quinoline-8-sulfonamide (CAS 35203-91-9) established the parent scaffold for neurological applications, though unoptimized for target selectivity [10].
  • Third-Generation (2000s–Present): Systematic N,N-dialkylation to attenuate acidity (pKa shift to ~8) and enhance lipophilicity. N,N-Diethylquinoline-8-sulfonamide (logP ≈ 2.8) exemplifies this design principle, showing 30-fold greater cellular uptake than monosubstituted analogs in blood-brain barrier models [3] [7]. This progression is underscored by synthetic refinements: early routes required stoichiometric pyridine catalysis, while modern CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) methods enable modular assembly of triazole-containing variants with nanomolar PKM2 affinity [5].

Table 2: Progression of Key Sulfonamide Drug Development

EraRepresentative CompoundSulfonamide SubstitutionKey AdvancementLimitations
1935Sulfanilamide–SO₂NH₂AntibacterialAcidity (pKa 10.4), poor CNS penetration
1967Furosemide–SO₂NH– (heterocyclic)DiureticRetained N–H H-bond donor
1990sQuinoline-8-sulfonamide–SO₂NH₂Neurotargeting scaffoldLow lipophilicity (logP 0.88)
2020sN,N-Diethylquinoline-8-sulfonamide–SO₂N(CH₂CH₃)₂Optimized BBB penetrationRequires metabolic stability screening

Role of N,N-Diethylquinoline-8-Sulfonamide in Modern Medicinal Chemistry

As a privileged scaffold, N,N-diethylquinoline-8-sulfonamide enables three strategic therapeutic applications:

  • Antiviral Lead Optimization: The compound’s hydrophobic diethyl motif enhances partitioning into viral envelopes. Analog 5o (containing N-(S-prolyl)-2,5-dimethylanilide linked to quinoline-8-sulfonamide) inhibits respiratory syncytial virus (EC₅₀ = 2.3 μM) by disrupting viral entry machinery, outperforming ribavirin by 4-fold in selectivity index [9]. Molecular modeling confirms the diethyl group occupies a hydrophobic cleft in the RSV fusion protein.
  • Oncotherapeutic Target Modulation: In breast cancer models, N-alkylated quinoline sulfonamides disrupt LYRIC protein-protein interactions (Kd = 38 nM) and inhibit PKM2 pyruvate kinase activity. The diethyl moiety induces allosteric locking of PKM2 dimers, suppressing Warburg effect metabolism in pancreatic adenocarcinoma (PANC-1) cells [5] [6].
  • Neurological Multitarget Agents: Structural simplification of complex hybrids yields compact diethyl derivatives retaining MAO/ChE dual inhibition. Computational QSAR models indicate the N,N-diethyl group contributes +2.1 pIC₅₀ for MAO-B binding versus dimethyl analogs by filling an auxiliary hydrophobic pocket [2] [7].

Table 3: Therapeutic Applications of N,N-Dialkylated Quinoline-8-Sulfonamides

Therapeutic AreaMolecular TargetKey CompoundBiological OutcomeMechanistic Advantage
AntiviralRSV fusion protein5o [9]EC₅₀ = 2.3 μM (100-fold titer reduction)Diethyl group enhances viral envelope partitioning
OncologyPKM2 tetramerizationCompound 9a [5]A549 pyruvate reduction: 82% at 10 μMAllosteric locking of inactive dimers
OncologyLYRIC protein interfacePatent compound [6]Kd = 38 nM (breast cancer)Disruption of β-catenin binding domain
NeurotherapeuticsMAO-B/BChEa5/a12 derivatives [2]IC₅₀ < 0.6 μM (dual inhibition)Balanced logP (2.8) for CNS penetration

Properties

Product Name

N,N-diethylquinoline-8-sulfonamide

IUPAC Name

N,N-diethylquinoline-8-sulfonamide

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

InChI

InChI=1S/C13H16N2O2S/c1-3-15(4-2)18(16,17)12-9-5-7-11-8-6-10-14-13(11)12/h5-10H,3-4H2,1-2H3

InChI Key

VFJUVABHJDLTHZ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.